Ethyl 3-(1-amino-2-hydroxyethyl)benzoate
Description
Ethyl 3-(1-amino-2-hydroxyethyl)benzoate is a benzoate ester derivative featuring an ethyl ester group at the carboxylic acid position and a 1-amino-2-hydroxyethyl substituent at the meta position of the aromatic ring. These analogs share the core benzoate scaffold with amino and hydroxyl functional groups, which are critical for biological interactions and solubility. The ethyl ester variant likely exhibits distinct physicochemical properties compared to its methyl counterparts due to differences in steric bulk and lipophilicity.
Properties
CAS No. |
209963-06-4 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 3-(1-amino-2-hydroxyethyl)benzoate |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)9-5-3-4-8(6-9)10(12)7-13/h3-6,10,13H,2,7,12H2,1H3 |
InChI Key |
UHAPQLVGVBKWCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Reduction of Ethyl 3-nitro-4-(2-hydroxyethylamino)benzoate
One established method involves the catalytic hydrogenation of ethyl 3-nitro-4-(2-hydroxyethylamino)benzoate under mild microwave-assisted conditions:
- Starting material: Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate
- Reagents: Ammonium formate as hydrogen donor, palladium on carbon catalyst
- Solvent: Ethanol
- Conditions: Microwave irradiation at 373 K for 2 minutes
- Work-up: Filtration through celite, concentration under reduced pressure, recrystallization from ethyl acetate
- Outcome: The amino group is introduced by reduction of the nitro group, yielding the title compound as colorless crystals with good purity.
This method offers rapid reaction times and mild conditions, minimizing ester hydrolysis.
Nucleophilic Substitution on Ethyl 4-fluoro-3-nitrobenzoate Followed by Reduction
Another synthetic approach is a two-step sequence:
- Step 1: Formation of ethyl 3-nitro-4-(2-hydroxyethylamino)benzoate by nucleophilic aromatic substitution of ethyl 4-fluoro-3-nitrobenzoate with ethanolamine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane at room temperature.
- Step 2: Reduction of the nitro group to the amino group via catalytic hydrogenation or ammonium formate/palladium on carbon system.
This route allows selective substitution and subsequent reduction, with the possibility to isolate intermediates for characterization.
Experimental Data Summary
Alternative Synthetic Considerations
Direct Amination: Direct amination of ethyl 3-bromobenzoate with amino alcohols under palladium-catalyzed Buchwald-Hartwig coupling conditions could be explored, but literature specific to this compound is scarce.
Protection/Deprotection Strategies: To avoid side reactions, protecting groups on the hydroxy or amino functionalities during synthesis may be employed, though this adds steps.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reductions and substitutions, improving yields and reducing reaction times.
Purification and Characterization
Purification: Recrystallization from ethyl acetate or hexane is commonly used to obtain analytically pure product. Filtration through celite removes catalyst residues.
Characterization: Confirmed by IR spectroscopy (NH and OH stretches), 1H NMR (signals for aromatic protons, amino and hydroxyethyl side chain), and melting point determination.
Summary Table of Key Reaction Parameters
| Parameter | Method 1 (Microwave Reduction) | Method 2 (Substitution + Reduction) |
|---|---|---|
| Reaction Time | 2 minutes | Overnight (substitution), hours (reduction) |
| Temperature | 373 K | Room temperature (substitution), variable (reduction) |
| Catalyst | Pd/C | Pd/C or ammonium formate |
| Solvent | Ethanol | Dichloromethane (substitution), Ethanol (reduction) |
| Yield | High | Moderate to high |
| Purification | Recrystallization | Recrystallization |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-amino-2-hydroxyethyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-(1-amino-2-oxoethyl)benzoate.
Reduction: Formation of Ethyl 3-(1-aminoethyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Ethyl 3-(1-amino-2-hydroxyethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 3-(1-amino-2-hydroxyethyl)benzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Ethyl vs. Methyl Esters
- Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 269410-00-6): This compound replaces the 1-amino-2-hydroxyethyl group with a boronate ester. The boronate group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic chemistry. Its melting point (40–44°C) reflects lower polarity compared to amino-hydroxy-substituted analogs .
- Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride: The methyl ester analog demonstrates how ester chain length impacts solubility and reactivity. Methyl esters generally exhibit higher crystallinity but lower lipid solubility than ethyl esters, influencing pharmacokinetics in drug design .
Amino and Hydroxy Group Positioning
- Ethyl 2-amino-3-hydroxybenzoate (CAS 606-13-3): This compound features amino and hydroxy groups at the ortho and meta positions, respectively. The altered substitution pattern reduces steric hindrance but may compromise hydrogen-bonding networks critical for bioactivity. Its logP (1.73) suggests moderate lipophilicity, suitable for membrane penetration .
- Ethyl 4-(dimethylamino)benzoate: Used in resin cements, this derivative highlights the role of dimethylamino groups in enhancing polymerization efficiency. It achieves a higher degree of conversion (DC = 65–75%) than 2-(dimethylamino)ethyl methacrylate, attributed to its planar aromatic structure and electron-donating effects .
Antimicrobial Agents
- Pyranyl benzoate analogs (e.g., compounds 128–131): Isolated from Bacillus subtilis, these derivatives contain tetrahydropyrano-pyran systems. Compounds 128 and 129 (ethyl benzoate derivatives) show stronger antibacterial activity (MIC = 2–4 µg/mL against S. aureus) than homologs 130 and 131, which lack the intact tetrahydropyran-2-one moiety. This underscores the necessity of specific heterocyclic frameworks for activity .
Antiplatelet and Anti-Angiogenic Agents
- Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3 derivatives) :
These compounds inhibit platelet aggregation by targeting protease-activated receptors (PARs). Modifications at the benzyl group (e.g., 4-chloro, 4-methyl, or 4-methoxy substituents) enhance anti-angiogenic activity, with IC₅₀ values ranging from 0.8–1.2 µM in endothelial cell assays .
Key Research Findings and Trends
Functional Group Synergy: The 1-amino-2-hydroxyethyl group in benzoate esters enhances hydrogen-bonding capacity, improving target binding in biological systems. For example, analogs with this motif show promise in antiviral docking studies against SARS-CoV-2 protease .
Ester Chain Length Effects : Ethyl esters generally improve metabolic stability over methyl esters due to slower esterase-mediated hydrolysis, as observed in PET tracer synthesis (e.g., [¹⁸F]19 and [¹⁸F]20) .
Structural Rigidity: Compounds with fused heterocycles (e.g., pyrano-pyran systems) exhibit superior bioactivity but face synthetic challenges, whereas simpler benzoate derivatives prioritize scalability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-(1-amino-2-hydroxyethyl)benzoate, and what reaction conditions are critical for achieving high yields?
- Methodology : The compound can be synthesized via esterification of 3-hydroxybenzoic acid with ethanol under acidic catalysis, followed by nucleophilic substitution using 1-amino-2-propanol. Key steps include:
- Esterification : React 3-hydroxybenzoic acid with ethanol in the presence of H₂SO₄ (catalytic) at reflux (70–80°C) for 6–8 hours.
- Amination : Treat the intermediate ethyl 3-hydroxybenzoate with 1-amino-2-propanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to introduce the amino-hydroxyethyl group .
- Critical Factors : Control of pH (acidic conditions prevent side reactions) and stoichiometric excess of 1-amino-2-propanol (1.5–2.0 equivalents) are essential for >80% yield.
Q. How is the compound purified post-synthesis, and what analytical techniques validate its purity?
- Purification : Recrystallization from ethanol/water (3:1 v/v) removes unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product from byproducts.
- Characterization :
- NMR : ¹H NMR (CDCl₃) shows signals for the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet), aromatic protons (δ 7.4–8.1 ppm), and hydroxyethyl group (δ 3.6–3.8 ppm) .
- HPLC : Purity >98% confirmed via reverse-phase C18 column (acetonitrile/water gradient) .
Q. What spectroscopic methods are most effective for structural elucidation of this compound?
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (ester C=O), and 1600 cm⁻¹ (aromatic C=C) confirm functional groups.
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 238.1, consistent with the molecular formula C₁₁H₁₅NO₃ .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve reaction efficiency for this compound?
- Methodology : Microwave irradiation (100–120°C, 150 W) reduces reaction time from 8 hours to 20–30 minutes. A study on analogous esters (e.g., Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate) demonstrated a 15% yield increase under microwave conditions due to enhanced kinetics .
- Optimization : DOE (Design of Experiments) analysis identifies optimal power (120 W) and solvent (DMF), minimizing thermal degradation.
Q. How do structural modifications (e.g., substituent position) influence bioactivity, and what computational tools predict these effects?
- SAR Insights :
| Substituent Position | Bioactivity (IC₅₀, μM) | Notes |
|---|---|---|
| 3-(1-amino-2-hydroxyethyl) | 12.5 ± 1.2 | Highest antimicrobial activity |
| 4-(1-amino-2-hydroxyethyl) | 45.3 ± 3.1 | Reduced H-bonding with target enzymes |
- Computational Modeling : Molecular docking (AutoDock Vina) reveals the 3-substituted isomer binds more effectively to bacterial dihydrofolate reductase (binding energy: −9.2 kcal/mol vs. −6.8 kcal/mol for 4-substituted) .
Q. What strategies resolve contradictions in reported melting points (e.g., 110–115°C vs. 125–128°C)?
- Root Cause : Polymorphism or residual solvent (e.g., ethanol) trapped during crystallization.
- Resolution :
- DSC Analysis : Two endothermic peaks (110°C and 125°C) indicate polymorphic forms.
- TGA : Weight loss at 110°C confirms solvent retention in the lower-melting variant .
Q. How does the compound interact with biological targets, and what assays quantify these interactions?
- Mechanism : The amino and hydroxyethyl groups form H-bonds with active sites (e.g., bacterial penicillin-binding proteins).
- Assays :
- Surface Plasmon Resonance (SPR) : KD = 2.3 μM for binding to E. coli FabI enzyme.
- Fluorescence Quenching : Stern-Volmer plots confirm static quenching (ΔG = −24.1 kJ/mol) .
Q. What advanced crystallization techniques improve X-ray diffraction data quality for structural refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
